molecular formula C18H21NO5S B6413083 3-(3-t-Butylsulfamoylphenyl)-5-methoxybenzoic acid, 95% CAS No. 1261916-16-8

3-(3-t-Butylsulfamoylphenyl)-5-methoxybenzoic acid, 95%

Cat. No. B6413083
CAS RN: 1261916-16-8
M. Wt: 363.4 g/mol
InChI Key: DKVYBSPOMDRJEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-t-Butylsulfamoylphenyl)-5-methoxybenzoic acid (BSMA) is an organic compound that is widely used in scientific research. It is a derivative of benzoic acid, which is an important building block in organic synthesis. BSMA has a wide range of applications in scientific research, including biochemical and physiological effects, and has been used in a variety of lab experiments. Its unique properties make it a valuable tool for scientists in a variety of fields.

Scientific Research Applications

3-(3-t-Butylsulfamoylphenyl)-5-methoxybenzoic acid, 95% has been used in a variety of scientific research applications, including biochemical and physiological studies. It has been used to study the effects of drugs on the body, as well as to study the effects of environmental toxins on the human body. Additionally, 3-(3-t-Butylsulfamoylphenyl)-5-methoxybenzoic acid, 95% has been used in a variety of lab experiments, such as chromatography and spectroscopy.

Mechanism of Action

The mechanism of action of 3-(3-t-Butylsulfamoylphenyl)-5-methoxybenzoic acid, 95% is not fully understood. However, it is believed that the compound acts as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins. Prostaglandins are hormones that are involved in a variety of physiological processes, such as inflammation and pain. By inhibiting the production of prostaglandins, 3-(3-t-Butylsulfamoylphenyl)-5-methoxybenzoic acid, 95% can reduce inflammation and pain.
Biochemical and Physiological Effects
3-(3-t-Butylsulfamoylphenyl)-5-methoxybenzoic acid, 95% has been shown to have a variety of biochemical and physiological effects. In studies, it has been shown to reduce inflammation and pain, as well as to reduce the risk of developing certain types of cancers. Additionally, it has been shown to reduce the risk of cardiovascular disease and to improve the function of the immune system.

Advantages and Limitations for Lab Experiments

The use of 3-(3-t-Butylsulfamoylphenyl)-5-methoxybenzoic acid, 95% in lab experiments has several advantages. One advantage is that it is relatively inexpensive and easy to obtain. Additionally, it is relatively stable and can be stored for long periods of time. However, there are some limitations to its use in lab experiments. For example, it is not soluble in water, so it must be dissolved in an organic solvent before use. Additionally, it is not very soluble in most organic solvents, so it is not suitable for use in some types of experiments.

Future Directions

There are a variety of potential future directions for research involving 3-(3-t-Butylsulfamoylphenyl)-5-methoxybenzoic acid, 95%. One potential direction is to further investigate its mechanism of action and its effects on biochemical and physiological processes. Additionally, further research could be conducted to explore its potential applications in drug development and its potential as a therapeutic agent. Furthermore, research could be conducted to explore the potential of using 3-(3-t-Butylsulfamoylphenyl)-5-methoxybenzoic acid, 95% in other lab experiments, such as chromatography and spectroscopy. Finally, research could be conducted to explore the potential of 3-(3-t-Butylsulfamoylphenyl)-5-methoxybenzoic acid, 95% as a tool for environmental monitoring and for the detection of toxins in the environment.

Synthesis Methods

The synthesis of 3-(3-t-Butylsulfamoylphenyl)-5-methoxybenzoic acid, 95% can be achieved through a few different methods. The most common method is the condensation of 3-t-butylsulfamoylphenol and 5-methoxybenzoic acid in the presence of an acid catalyst. This reaction yields a product with high purity and can be completed in a relatively short amount of time. Alternatively, 3-(3-t-Butylsulfamoylphenyl)-5-methoxybenzoic acid, 95% can also be synthesized from the reaction of 3-t-butylsulfamoylphenol and 5-methoxybenzoic anhydride in the presence of an acid catalyst.

properties

IUPAC Name

3-[3-(tert-butylsulfamoyl)phenyl]-5-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO5S/c1-18(2,3)19-25(22,23)16-7-5-6-12(11-16)13-8-14(17(20)21)10-15(9-13)24-4/h5-11,19H,1-4H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKVYBSPOMDRJEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NS(=O)(=O)C1=CC=CC(=C1)C2=CC(=CC(=C2)OC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-T-Butylsulfamoylphenyl)-5-methoxybenzoic acid

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